molecular formula C13H15ClF3NO B4990919 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide

Cat. No.: B4990919
M. Wt: 293.71 g/mol
InChI Key: DXIOZKOFKFIFNK-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide is a synthetic amide derivative characterized by a 2-chloro-5-(trifluoromethyl)phenyl group linked to a 2-methylpentanamide moiety. The chloro and trifluoromethyl substituents on the aromatic ring enhance electron-withdrawing effects, influencing reactivity and biological interactions. This compound is part of a broader class of agrochemicals and pharmaceuticals, where structural modifications are explored to optimize efficacy, stability, and safety .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c1-3-4-8(2)12(19)18-11-7-9(13(15,16)17)5-6-10(11)14/h5-8H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIOZKOFKFIFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(trifluoromethyl)aniline and 2-methylpentanoic acid.

    Amidation Reaction: The key step involves the formation of the amide bond through an amidation reaction. This can be achieved by reacting 2-chloro-5-(trifluoromethyl)aniline with 2-methylpentanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide has several scientific research applications:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Agrochemicals: It can be used in the synthesis of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.

    Material Science: The compound’s trifluoromethyl group imparts unique properties, making it useful in developing advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

N-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-methylpropanamide
  • Key Difference : Replacement of the chloro group with methoxy (-OCH₃).
  • Impact : The methoxy group is electron-donating, reducing the ring’s electrophilicity compared to the chloro analog. This may decrease binding to targets requiring electron-deficient aromatic systems but improve solubility due to increased polarity .
2-Chloro-N-[2-(2-methoxy-ethoxy)-5-trifluoromethyl-phenyl]-acetamide
  • Key Difference : Addition of a methoxy-ethoxy side chain.
  • However, steric hindrance from the extended chain may reduce target affinity .

Modifications in the Amide Side Chain

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-quinazolin-4-yloxyacetamide
  • Key Difference : Quinazolinyloxy group replaces the methylpentanamide.
  • This compound shows promise in medicinal chemistry but may exhibit higher toxicity due to planar heterocyclic systems .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(phenylmethanesulfonyl)acetamide
  • Key Difference : Sulfonyl group incorporated into the acetamide.
  • Impact : The sulfonyl group increases metabolic stability by resisting hydrolysis, extending half-life. However, it may reduce membrane permeability due to heightened polarity .

Heterocyclic and Sulfur-Containing Derivatives

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Key Difference : Triazolylsulfanyl group in the side chain.
  • Impact : The triazole and pyridine groups facilitate hydrogen bonding and metal coordination, enhancing antimicrobial activity. Sulfur atoms may improve lipid solubility but increase susceptibility to oxidation .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • Key Difference: Thienopyrimidinylsulfanyl substituent.
  • The ethyl and methyl groups may reduce metabolic degradation .

Antimicrobial Efficacy

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide (): Exhibits potent antimicrobial activity (MIC: 1–4 µg/mL against S. aureus and E. coli). The hydroxynaphthalene group likely disrupts bacterial membrane integrity .
  • Target Compound: Limited direct data, but structural analogs suggest moderate activity due to the absence of ionizable groups (e.g., hydroxyl) critical for membrane interaction.

Agrochemical Utility

  • Saflufenacil Metabolites (): Metabolites like N-[2-chloro-5-(2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)-4-fluorobenzoyl]-N'-isopropylsulfamide demonstrate herbicidal activity by inhibiting protoporphyrinogen oxidase. The trifluoromethyl group enhances binding to the enzyme’s hydrophobic pocket .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 309.7 3.8 0.12 (Water) Not reported
N-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-methylpropanamide 261.2 2.9 0.45 (Water) 95–97
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-quinazolin-4-yloxyacetamide 407.8 4.1 0.08 (Water) 180–182

Notes:

  • Higher LogP values correlate with increased lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Methoxy-substituted analogs exhibit improved solubility due to polar substituents .

Environmental and Metabolic Considerations

  • Metabolic Stability : Sulfonyl-containing derivatives (e.g., ) resist hepatic CYP450-mediated oxidation, reducing toxicity risks.
  • Environmental Persistence : Trifluoromethyl groups are recalcitrant to degradation, raising concerns about bioaccumulation. Metabolites with urea or sulfamide groups () show faster degradation in soil .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoromethyl group and the amide linkage, contribute to its biological activity and potential applications in drug development and agrochemicals.

Chemical Structure and Properties

The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a 2-methylpentanamide moiety. This structural configuration enhances its lipophilicity, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's membrane permeability, facilitating its entry into cells where it can modulate the activity of target proteins or enzymes. The exact pathways depend on the biological system being studied but may involve inhibition or activation of key enzymes involved in various metabolic processes.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or metabolic pathways, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Properties

Research indicates potential anti-inflammatory effects, possibly through the modulation of cytokine production or inhibition of inflammatory mediators. This property could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Pharmaceutical Applications : The compound has been explored as a lead candidate in drug design aimed at treating various conditions, including infections and inflammatory diseases. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
  • Agrochemical Applications : Due to its interaction with biological targets in plants, this compound is being considered for use in developing new herbicides and pesticides. Its ability to disrupt metabolic processes in pests could lead to effective agricultural applications.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityApplications
This compoundChloro and trifluoromethyl groupsAntimicrobial, anti-inflammatoryPharmaceuticals, agrochemicals
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamideSimilar trifluoromethyl presenceLimited data availablePotential drug candidates
2-chloro-5-(trifluoromethyl)pyridineDifferent nitrogen heterocycleAntimicrobial properties reportedDrug development

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